![molecular formula C22H18N4OS2 B3925006 3-[(4-Methylbenzyl)sulfanyl]-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B3925006.png)
3-[(4-Methylbenzyl)sulfanyl]-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Overview
Description
3-[(4-Methylbenzyl)sulfanyl]-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound with a molecular formula of C22H18N4OS2. It is characterized by the presence of a triazino-benzoxazepine core structure, which is further substituted with a 4-methylbenzylsulfanyl group and a 2-thienyl group.
Preparation Methods
The synthesis of 3-[(4-Methylbenzyl)sulfanyl]-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .
Chemical Reactions Analysis
3-[(4-Methylbenzyl)sulfanyl]-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfanyl group to a thiol.
Scientific Research Applications
3-[(4-Methylbenzyl)sulfanyl]-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a probe to study various biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 3-[(4-Methylbenzyl)sulfanyl]-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
3-[(4-Methylbenzyl)sulfanyl]-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine can be compared with other similar compounds such as:
3-[(4-Methylbenzyl)sulfanyl]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: This compound has a similar structure but with a different thienyl substitution, which may result in different chemical and biological properties.
3-[(4-Methylbenzyl)sulfanyl]-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: The presence of a methyl group on the thienyl ring can influence the compound’s reactivity and interactions.
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-6-thiophen-2-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS2/c1-14-8-10-15(11-9-14)13-29-22-24-21-19(25-26-22)16-5-2-3-6-17(16)23-20(27-21)18-7-4-12-28-18/h2-12,20,23H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXQUUWBCCYYIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=CS5)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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